1-Bromo-2-fluoro-3-iodo-4-nitrobenzene
Overview
Description
1-Bromo-2-fluoro-3-iodo-4-nitrobenzene is a polysubstituted benzene derivative characterized by the presence of bromine, fluorine, iodine, and nitro groups on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene typically involves multiple steps, each introducing a specific substituent onto the benzene ring. The general synthetic route may include:
Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Fluorination: Introduction of the fluorine atom using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of the iodine atom using iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3).
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) for nitro group reduction.
Oxidation: Potassium permanganate (KMnO4) for oxidation reactions.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-Bromo-2-fluoro-3-iodo-4-aminobenzene.
Oxidation: Formation of different oxidation states of the nitro group.
Scientific Research Applications
1-Bromo-2-fluoro-3-iodo-4-nitrobenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple substituents on the benzene ring allows it to participate in diverse chemical reactions, influencing its reactivity and interactions. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems.
Comparison with Similar Compounds
- 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
- 4-Bromo-2-fluoro-1-nitrobenzene
- 1-Bromo-3-nitrobenzene
Comparison: 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene is unique due to the presence of three different halogen atoms (bromine, fluorine, iodine) and a nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-iodo-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMIOYZAUXGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])I)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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